REACTION_CXSMILES
|
[S:1](=[O:5])(=O)([OH:3])[OH:2].[C:6]1([P:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].[Na+:26]>CC(C)CC(=O)C>[C:19]1([P:12]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:13]2[CH:14]=[C:15]([S:1]([O-:3])(=[O:5])=[O:2])[CH:16]=[CH:17][CH:18]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1.[Na+:26] |f:2.3,5.6|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
1.8 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CC(CC(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After completion of the dropping, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300-ml three-necked flask equipped with a thermometer, stirrer
|
Type
|
ADDITION
|
Details
|
was added dropwise over 1 hour, while the inside temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture obtained
|
Type
|
ADDITION
|
Details
|
hydrolyzed and diluted
|
Type
|
ADDITION
|
Details
|
sufficiently mixed
|
Type
|
CUSTOM
|
Details
|
the 4-methyl-2-pentanone layer was separated
|
Type
|
CUSTOM
|
Details
|
To the 4-methyl-2-pentanone layer thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 25° C.
|
Type
|
WASH
|
Details
|
washed with 100 ml of 4-methyl-2-pentanone
|
Type
|
CUSTOM
|
Details
|
again taken out by separation
|
Type
|
CUSTOM
|
Details
|
condensed at 80° C. to a volume of 80 ml
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
CUSTOM
|
Details
|
vacuum-dried at 60° C.
|
Type
|
WAIT
|
Details
|
0.67 kPa (5 mmHg) for 2 hours
|
Duration
|
2 h
|
Reaction Time |
12 h |
Name
|
sodium 3-(diphenylphosphino)benzenesulfonate dihydrate
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(C=1C=C(C=CC1)S(=O)(=O)[O-])C1=CC=CC=C1.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |